Ethoxytrimethylsilane
Overview
Description
Ethoxytrimethylsilane is a compound that has been studied for its potential in various applications, including the formation of polysiloxanes and its reactivity with alkali ions. The compound's interactions and transformations are of particular interest in the field of materials science and organic chemistry .
Synthesis Analysis
The synthesis of ethoxytrimethylsilane can be achieved through a hydrosilylation reaction catalyzed by RuCl3·3H2O–H2O, as described in a study that highlights an efficient one-step solvent-free synthesis. This method offers excellent yields, short reaction times, and the convenience of mild conditions without the need for solvents .
Molecular Structure Analysis
The molecular structure of ethoxytrimethylsilane has been analyzed using techniques such as 29Si NMR spectroscopy. This analysis has provided insights into the reactions between ethoxytrimethylsilane and alkali ions, revealing the formation of Si-O-M (M: alkali metal) linkages and the influence of pH on these reactions .
Chemical Reactions Analysis
Ethoxytrimethylsilane undergoes various chemical reactions, including unimolecular decomposition, which has been studied through the observation of metastable spectra and mass shifts in deuterium-labeled species. A new mechanistic pathway for the formation of [Si(CH3)3]+ has been demonstrated, along with the elimination of neutral acetaldehyde from the parent ion .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethoxytrimethylsilane are influenced by its interactions with other substances. For instance, the reactions with alkali ions have been shown to affect the shielding of Si nuclei, with the strength of the Si-O-M linkage varying among different alkali species . Additionally, the compound's behavior in the presence of other chemicals, such as its role in the formation of polysiloxanes without the addition of water, has been explored using 29Si NMR .
Scientific Research Applications
Ethoxytrimethylsilane is an organosilicon compound used for synthesis . Its chemical formula is C₂H₅OSi (CH₃)₃ . It’s a clear, colorless liquid with a boiling point of 75 - 76 °C (1013 mbar) and a density of 0.758 g/cm3 (20 °C) .
One potential application of Ethoxytrimethylsilane and similar organosilicon compounds is as a protecting group for alcohols in organic chemistry . In this context, the Ethoxytrimethylsilane could react with an alcohol to form a silyl ether, which would protect the alcohol from reacting with other substances in subsequent steps of a synthesis . After the other reactions are complete, the silyl ether could be removed to regenerate the alcohol .
One potential application of Ethoxytrimethylsilane and similar organosilicon compounds is as a protecting group for alcohols in organic chemistry . In this context, the Ethoxytrimethylsilane could react with an alcohol to form a silyl ether, which would protect the alcohol from reacting with other substances in subsequent steps of a synthesis . After the other reactions are complete, the silyl ether could be removed to regenerate the alcohol .
Safety And Hazards
properties
IUPAC Name |
ethoxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14OSi/c1-5-6-7(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIHJDGMBDPTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051814 | |
Record name | Ethoxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethoxytrimethylsilane | |
CAS RN |
1825-62-3 | |
Record name | Trimethylethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1825-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxytrimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylethoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethoxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethoxytrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOXYTRIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82883M7A40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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